6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine
Overview
Description
6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C8H7ClN2. It is a member of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-methylpyridine with a suitable reagent to form the desired pyrrolopyridine structure . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments to facilitate the reaction .
Chemical Reactions Analysis
6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents, depending on the desired transformation .
Scientific Research Applications
6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Research: It serves as a precursor in the synthesis of more complex heterocyclic compounds, which are of interest in various chemical research fields.
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis and inhibit the growth of cancer cells .
Comparison with Similar Compounds
6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine can be compared with other pyrrolopyridine derivatives, such as:
- 6-chloro-1H-pyrrolo[3,2-b]pyridine
- 4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-chloro-1H-pyrrolo[2,3-b]pyridine
These compounds share similar core structures but differ in the position and type of substituents, which can significantly affect their chemical properties and biological activities.
Properties
IUPAC Name |
6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-7-8(11-5)3-6(9)4-10-7/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZNAOPBKYQWFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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